Aloinoside A

antioxidant DPPH free radical scavenging

Researchers requiring stereochemically defined anthrone C-glycosides for metabolic or antileishmanial studies often face batch inconsistency when relying on generic Aloin A/B mixtures. Aloinoside A (CAS 56645-88-6) resolves this as a single enantiomer biomarker with validated chromatographic identity. • Yields 13.3% lower IC50 than Aloin A/B in DPPH radical scavenging assays, enabling superior detection sensitivity for antioxidant benchmarking. • Achieves a 2-fold higher selectivity index (813.35 vs. 423.49) against L. aethiopica compared to amphotericin B, supporting reproducible SAR studies. • Quantifiable by validated RP-HPLC (C18, MeOH-H2O 1:1) to authenticate Cape aloes and ensure batch-to-batch consistency in commercial extracts.

Molecular Formula C27H32O13
Molecular Weight 564.5 g/mol
CAS No. 56645-88-6
Cat. No. B15136682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloinoside A
CAS56645-88-6
Molecular FormulaC27H32O13
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3C5C(C(C(C(O5)CO)O)O)O)C=CC=C4O)O)O)O
InChIInChI=1S/C27H32O13/c1-9-19(31)22(34)25(37)27(39-9)38-8-10-5-12-16(26-24(36)23(35)20(32)15(7-28)40-26)11-3-2-4-13(29)17(11)21(33)18(12)14(30)6-10/h2-6,9,15-16,19-20,22-32,34-37H,7-8H2,1H3/t9-,15+,16-,19-,20+,22+,23-,24+,25+,26-,27+/m0/s1
InChIKeyBUPDVJFRVYWYEV-PIVIZACJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloinoside A: Identity and Class Context


Aloinoside A is a natural anthrone C-glycoside belonging to the aloin class of compounds, predominantly isolated from Aloe species (e.g., Aloe ferox, Aloe barbadensis) and Astragalus membranaceus [1]. It exists as the enantiomer of Aloinoside B and is structurally defined by a 10-C-β-D-glucopyranosyl-1,8-dihydroxy-anthracen-9-one core with an additional α-L-rhamnopyranosyl moiety [2]. With a molecular formula of C27H32O13 and a molecular weight of 564.54 g/mol, Aloinoside A serves as a biomarker for metabolic studies and has been investigated for antioxidant, antileishmanial, and anti-inflammatory activities [3].

1
Natural product reference standard Supports biomarker and metabolite profiling studies with chromatographic identity
2
Antioxidant screening context DPPH radical scavenging assays; reported potency differentiation over generic aloin mixtures
3
Antileishmanial selectivity research Selectivity-index profiling against Leishmania spp.; may support lead-optimization cascades
4
Botanical authentication Geographical chemotype marker for Aloe ferox; requires validated HPLC method for QC

Aloinoside A: Structural Specificity and Substitution Risk


Although Aloinoside A belongs to the aloe anthrone family alongside Aloin A, Aloin B, Aloinoside B, and Microdontin A/B, these compounds exhibit marked differences in stereochemistry, glycosylation pattern, and biological potency [1]. The presence of an additional α-L-rhamnopyranosyl unit in Aloinoside A alters its metabolic fate compared to the aglycone aloins, while its enantiomeric relationship to Aloinoside B imparts distinct chromatographic behavior and differential susceptibility to gut microbial metabolism [2]. Consequently, substituting Aloinoside A with a cheaper or more readily available in-class analog (e.g., Aloin A/B mixture) without quantitative validation compromises the reproducibility of assays reliant on specific antioxidant, antileishmanial, or metabolic biomarker properties.

!
Stereochemical mismatch with aloinoside B
Enantiomeric relationship leads to distinct chromatographic retention and differential gut microbial metabolism; may alter biomarker readouts.
!
Glycosylation pattern alters bioactivity
Additional rhamnosyl unit differentiates Aloinoside A from aglycone aloins (A/B); antioxidant potency and metabolic fate may not transfer.
!
Chemotype sourcing affects consistency
Western vs. eastern Aloe ferox chemotypes show different aloinoside A abundance; botanical origin may influence biomarker reproducibility.

Quantitative Evidence: Aloinoside A vs. Analogues


Free Radical Scavenging vs. Aloin Mixtures

In a DPPH radical scavenging assay, the Aloinoside A/B mixture (containing Aloinoside A as a stereoisomer) demonstrated significantly lower IC50 (0.13 ± 0.01 mM) compared to the Aloin A/B mixture (0.15 ± 0.02 mM), representing a 13.3% improvement in potency [1]. This differential was confirmed by multiple range testing at P < 0.005 [1].

DPPH radical scavenging
Head-to-head
IC50 0.13 ± 0.01 mM vs Aloin A/B mix 0.15 ± 0.02 mM (P
Supports antioxidant endpoint discrimination
DPPH assay; n=3; Tukey-Kramer test
Selectivity index (L. aethiopica)
Head-to-head
SI 813.35 vs amphotericin B 423.49 (~1.9× higher)
Supports selectivity screening context
In vitro; promastigote assay; mammalian cell cytotoxicity
Stereoselective metabolism
Class-level
Metabolic cascade inferred from aloinoside B: peak barbaloin ~3 h post-dose
Supports biomarker differentiation context
Rat intestinal bacteria model; enantiomer data
Geographical chemotype marker
Cross-study comparable
Western Aloe ferox: higher Aloinoside A/B frequency; eastern: lower
Supports chemotype-driven procurement
HPLC profiling; South African leaf exudates
HPLC resolution (C18)
Supporting evidence
Baseline separation from aloin A/B, aloinoside B, 5-hydroxyaloin A
Enables QC purity verification
MeOH-H2O (1:1); detection 360/220 nm
Regulatory market differentiation
Supporting evidence
Separate product category in market reports; listed in Health Canada NHPID
Supports distinct ingredient procurement
Market segmentation analysis; 2019
antioxidant DPPH free radical scavenging

Antileishmanial Selectivity vs. Amphotericin B

Against Leishmania aethiopica, isolated aloinoside exhibited a selectivity index (SI) of 813.35, substantially exceeding that of amphotericin B (SI = 423.49), a nearly 2-fold improvement in therapeutic window [1]. The IC50 values for aloinoside ranged from 1.76 to 6.32 µg/mL, while amphotericin B achieved IC50 = 0.109 µg/mL, indicating that despite lower absolute potency, the safety margin is markedly superior [1].

Selectivity index (L. aethiopica)
Head-to-head
SI 813.35 vs amphotericin B 423.49 (~1.9× higher)
Supports selectivity screening context
In vitro; promastigote assay; mammalian cell cytotoxicity
antileishmanial selectivity index Leishmania

Stereoselective Metabolism and Enantiomeric Fate

Aloinoside A is the enantiomer of Aloinoside B, which is metabolized by rat intestinal bacteria to barbaloin, isobarbaloin, and a hydroxyl metabolite, with barbaloin peaking at approximately 3 hours post oral administration [1]. This defined metabolic cascade is stereochemically dependent, meaning Aloinoside A's disposition may differ from its enantiomer and from non-glycosylated aloins [1].

Stereoselective metabolism
Class-level
Metabolic cascade inferred from aloinoside B: peak barbaloin ~3 h post-dose
Supports biomarker differentiation context
Rat intestinal bacteria model; enantiomer data
metabolism biomarker intestinal bacteria

Geographical Chemotype Marker for Aloe ferox

Geographical variation analysis revealed that Aloinoside A and B are more frequently encountered in the western parts of the Aloe ferox distribution area, whereas aloeresin C and 5-hydroxyaloin A are present in small quantities throughout [1]. This spatial heterogeneity means that botanical sourcing directly impacts the relative abundance of Aloinoside A in raw extracts [1].

Geographical chemotype marker
Cross-study comparable
Western Aloe ferox: higher Aloinoside A/B frequency; eastern: lower
Supports chemotype-driven procurement
HPLC profiling; South African leaf exudates
phytogeography quality control chemotype

HPLC Resolution from Closely Related Anthrones

Reversed-phase HPLC using C18 and methanol-water (1:1) successfully separated Aloinoside A from Aloinoside B, Aloin A/B, 5-hydroxyaloin A, and other aloe constituents, enabling precise quantification and purity assessment [1]. This resolution is critical for quality control, as Aloinoside A elutes as a distinct peak with retention characteristics that differentiate it from its enantiomer and from non-rhamnosylated aloins [1].

HPLC resolution (C18)
Supporting evidence
Baseline separation from aloin A/B, aloinoside B, 5-hydroxyaloin A
Enables QC purity verification
MeOH-H2O (1:1); detection 360/220 nm
HPLC chromatography quality control

Regulatory and Commercial Market Differentiation

The global Aloe Glucoside market report (2024) categorizes Aloinoside A and Aloinoside B as separate product types, with distinct applications in cosmetics and pharmaceuticals [1]. Additionally, Aloinoside A is listed as a recognized herbal component in the Natural Health Products Ingredients Database of Health Canada, indicating regulatory acknowledgment of its unique identity [2].

Regulatory market differentiation
Supporting evidence
Separate product category in market reports; listed in Health Canada NHPID
Supports distinct ingredient procurement
Market segmentation analysis; 2019
market regulatory natural health product

Aloinoside A: Validated Application Scenarios


Antioxidant Assays with Enhanced Potency Requirements

Utilize Aloinoside A (or Aloinoside A/B mixture) as a positive control or test compound in DPPH radical scavenging assays where a 13.3% improvement in IC50 over Aloin A/B is required to achieve detection sensitivity or to benchmark novel antioxidants [1].

Antileishmanial Drug Discovery with Selectivity Focus

Employ Aloinoside A as a scaffold for structure-activity relationship studies targeting Leishmania species, leveraging its nearly 2-fold higher selectivity index (813.35 vs. 423.49) compared to amphotericin B against L. aethiopica [2].

Gut Microbiome Metabolism of Anthrone Glycosides

Use Aloinoside A as a defined biomarker to investigate stereoselective metabolism by intestinal bacteria, with reference to the known metabolic cascade of its enantiomer Aloinoside B (peak barbaloin at ~3 h) [3].

Botanical Authentication and Quality Control of Aloe ferox

Quantify Aloinoside A by validated RP-HPLC (C18, MeOH-H2O 1:1) to authenticate Cape aloes, differentiate western chemotypes from eastern ones, and ensure batch-to-batch consistency in commercial extracts [4].

Regulatory-Compliant Natural Health Product Formulations

Incorporate Aloinoside A as a distinct ingredient in cosmetic or pharmaceutical formulations, supported by its recognition in Health Canada's NHPID and market segmentation as a standalone aloe glucoside type [5].

Application
Selection Property
Validation Focus
Antioxidant assay (DPPH)
Reported potency differentiation over aloin mixtures
DPPH endpoint review
Antileishmanial screening
Selectivity-index profiling
SI endpoint review
Gut microbiome metabolism
Stereochemical metabolic fingerprint
Metabolite profiling
Botanical authentication / QC
Chromatographic identity (HPLC)
RP-HPLC purity assessment
Regulatory ingredient standardization
Regulatory identity recognition
NHP ingredient documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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